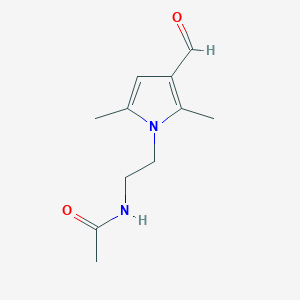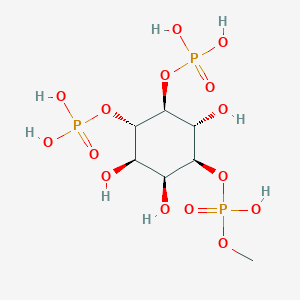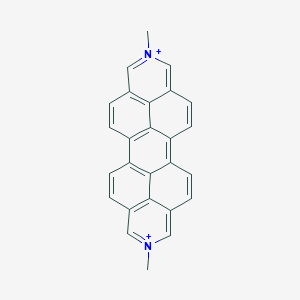
Dimethyldiazaperopyrenium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyldiazaperopyrenium (DDP) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry. DDP is a polycyclic aromatic compound that consists of a nitrogen-containing heterocyclic ring and a pyrene moiety.
作用機序
The mechanism of action of Dimethyldiazaperopyrenium is not fully understood, but it is believed to involve the intercalation of Dimethyldiazaperopyrenium into DNA, leading to the inhibition of DNA replication and transcription. Dimethyldiazaperopyrenium has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
生化学的および生理学的効果
Dimethyldiazaperopyrenium has been shown to exhibit various biochemical and physiological effects, including the inhibition of DNA replication and transcription, the induction of apoptosis in cancer cells, and the modulation of various signaling pathways involved in cell proliferation and survival. Dimethyldiazaperopyrenium has also been shown to exhibit neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.
実験室実験の利点と制限
Dimethyldiazaperopyrenium has several advantages for lab experiments, including its high potency and selectivity against cancer cells, its ability to intercalate into DNA, and its potential as a lead compound for the development of new drugs. However, Dimethyldiazaperopyrenium also has some limitations, including its low solubility in aqueous solutions, its potential toxicity to normal cells, and its limited bioavailability in vivo.
将来の方向性
There are several future directions for the research on Dimethyldiazaperopyrenium, including the development of new synthetic methods for Dimethyldiazaperopyrenium and its analogs, the investigation of the structure-activity relationship of Dimethyldiazaperopyrenium and its derivatives, the exploration of the potential applications of Dimethyldiazaperopyrenium in other fields, such as materials science and environmental chemistry, and the development of new drugs based on Dimethyldiazaperopyrenium for the treatment of cancer and other diseases.
Conclusion
In conclusion, Dimethyldiazaperopyrenium is a promising chemical compound that has potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of Dimethyldiazaperopyrenium have been discussed in this paper. Further research on Dimethyldiazaperopyrenium and its derivatives is needed to fully understand their potential applications and limitations.
合成法
Dimethyldiazaperopyrenium can be synthesized using various methods, including the reaction of pyrene with diazaperopyrene or the reaction of pyrene with N-methyl-diazaperopyrene. The most commonly used method for the synthesis of Dimethyldiazaperopyrenium involves the reaction of pyrene with N-methyl-diazaperopyrene in the presence of a strong acid catalyst, such as sulfuric acid. The reaction yields Dimethyldiazaperopyrenium as a yellow crystalline solid with a melting point of 241-243°C.
科学的研究の応用
Dimethyldiazaperopyrenium has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry. In medicinal chemistry, Dimethyldiazaperopyrenium has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In drug discovery, Dimethyldiazaperopyrenium has been used as a lead compound for the development of new drugs targeting cancer and other diseases. In biochemistry, Dimethyldiazaperopyrenium has been used as a tool to study the interaction between DNA and various proteins.
特性
CAS番号 |
118891-85-3 |
|---|---|
製品名 |
Dimethyldiazaperopyrenium |
分子式 |
C26H18N2+2 |
分子量 |
358.4 g/mol |
IUPAC名 |
7,18-dimethyl-7,18-diazoniaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1,3(12),4(9),5,7,10,13(23),14,16(24),17,19,21,25-tridecaene |
InChI |
InChI=1S/C26H18N2/c1-27-11-15-3-7-19-21-9-5-17-13-28(2)14-18-6-10-22(26(21)24(17)18)20-8-4-16(12-27)23(15)25(19)20/h3-14H,1-2H3/q+2 |
InChIキー |
PTLVVXTVVBIZIR-UHFFFAOYSA-N |
SMILES |
C[N+]1=CC2=C3C(=C1)C=CC4=C5C=CC6=C[N+](=CC7=C6C5=C(C=C7)C(=C43)C=C2)C |
正規SMILES |
C[N+]1=CC2=C3C(=C1)C=CC4=C5C=CC6=C[N+](=CC7=C6C5=C(C=C7)C(=C43)C=C2)C |
その他のCAS番号 |
118891-85-3 |
同義語 |
dimethyldiazaperopyrenium dimethyldiazaperopyrenium dichloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



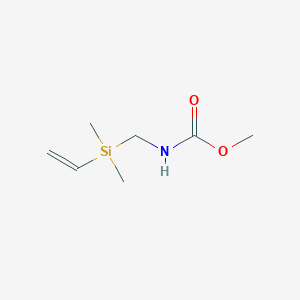

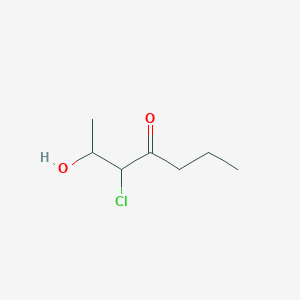

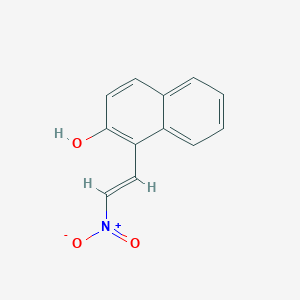
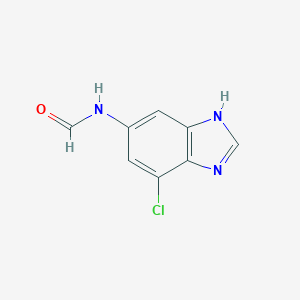
![Ethyl 4-[(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanoate](/img/structure/B51911.png)


![(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-6-[[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methoxy]-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B51924.png)
